VK-0214

TRβ Agonist Binding Affinity Selectivity

VK-0214 is a selective TRβ agonist (Ki=2.2nM) with 16-fold β/α selectivity, ideal for X-ALD studies due to ABCD2 upregulation and VLCFA reduction. Its Phase 1 human PK data provides a reliable translational benchmark for hyperlipidemia research. Procure with confidence for your TRβ pathway investigations.

Molecular Formula C23H25O5P
Molecular Weight 412.4 g/mol
CAS No. 852949-30-5
Cat. No. B12368497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-0214
CAS852949-30-5
Molecular FormulaC23H25O5P
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O
InChIInChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27)
InChIKeyGFJCILQBXUTOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VK-0214 (CAS 852949-30-5): A Selective TRβ Agonist for X-ALD and Metabolic Research


VK-0214, chemically known as [4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid, is an orally bioavailable, small molecule agonist of the thyroid hormone receptor beta (TRβ). It is primarily characterized as a research compound for studying X-linked adrenoleukodystrophy (X-ALD) and hyperlipidemia [1]. Its pharmacological action is attributed to the activation of TRβ, which in turn upregulates the expression of the ABCD2 gene, facilitating the metabolism and clearance of toxic very long-chain fatty acids (VLCFAs) that accumulate in X-ALD [1]. VK-0214 has advanced to Phase 1 clinical trials, demonstrating a favorable safety profile and predictable pharmacokinetics [2].

Why VK-0214 (CAS 852949-30-5) Cannot Be Replaced by General TRβ Agonists


While multiple TRβ agonists exist, they are not functionally interchangeable. The therapeutic index and specific indication of a TRβ agonist are critically dependent on its selectivity profile for TRβ over TRα, its tissue distribution, and its downstream gene activation signature. For instance, broad-spectrum thyromimetics or those with significant TRα activity can lead to undesirable cardiac and bone effects [1]. Even among selective TRβ agonists, variations in potency, oral bioavailability, and specific effects on lipid profiles or VLCFA metabolism mean that substituting one for another without rigorous comparative data can compromise experimental validity or therapeutic outcomes. The quantitative evidence below demonstrates the specific differentiation points that define VK-0214's unique profile.

Quantitative Differentiation of VK-0214 (CAS 852949-30-5) from Comparator TRβ Agonists


TRβ Binding Affinity and Selectivity Profile of VK-0214

VK-0214 demonstrates high-affinity binding to the thyroid hormone receptor beta (TRβ) with a reported Ki of 2.2 nM [1]. Its selectivity for TRβ over the alpha isoform (TRα) is significant, with a reported Ki for TRα of 35.2 nM, indicating an approximately 16-fold selectivity for the beta receptor [1]. This selectivity profile is crucial for minimizing TRα-mediated off-target effects. For comparison, other TRβ agonists like GC-1 show equal binding affinity to T3, while KB-141 exhibits 6-fold lower affinity [2].

TRβ Agonist Binding Affinity Selectivity

Oral Bioavailability and Favorable Human Pharmacokinetics of VK-0214

VK-0214 is an orally active small molecule, a key advantage for preclinical and potential clinical applications . In a Phase 1 clinical trial in healthy volunteers, VK-0214 demonstrated dose-dependent exposures with no evidence of drug accumulation following 14 days of once-daily oral dosing, and a half-life consistent with a once-daily dosing regimen [1]. This predictable human PK profile provides a clear advantage over compounds that require parenteral administration or have less favorable oral absorption characteristics. For example, while GC-1 is also orally active, its clinical development has been limited, and other thyromimetics like DITPA have shown poor oral bioavailability or require high doses [2].

Oral Bioavailability Pharmacokinetics Human PK

In Vivo Reduction of Very Long-Chain Fatty Acids (VLCFAs) by VK-0214

Preclinical studies have demonstrated that administration of VK-0214 leads to a significant reduction in plasma and tissue levels of very long-chain fatty acids (VLCFAs), a key pathological hallmark of X-ALD [1]. This effect is mediated through the activation of TRβ, which upregulates the expression of the ABCD2 gene, a transporter involved in VLCFA metabolism [2]. This functional outcome is a direct result of its TRβ agonism and distinguishes VK-0214 from compounds that may bind TRβ but do not effectively translate this into the desired gene expression changes and VLCFA reduction. While other TRβ agonists like GC-1 have shown effects on lipid metabolism, VK-0214's specific validation in models of VLCFA accumulation positions it as a specialized tool for X-ALD research.

VLCFA Reduction X-ALD ABCD2

Lipid-Lowering Pharmacodynamics in a Human Phase 1 Study

In a 14-day Phase 1 multiple ascending dose study in healthy volunteers, VK-0214 demonstrated dose-dependent and statistically significant reductions in key atherogenic lipids. At the 25 mg dose, LDL-C was reduced by 21.4% (p<0.01) and Apolipoprotein B by 23.3% (p<0.001) compared to placebo [1]. At the 75 mg dose, triglycerides were reduced by 45.0% (p<0.001) [1]. This human pharmacodynamic data provides a direct, quantitative benchmark for VK-0214's lipid-modifying effects. While other TRβ agonists like KB-141 and MB-07811 are also known to reduce plasma LDL-C, the specific magnitude of effect for VK-0214 at defined doses in humans is a unique, quantifiable point of reference for researchers [2].

LDL-C Reduction Triglycerides Apolipoprotein B Human PD

Primary Research Applications for VK-0214 (CAS 852949-30-5) Based on Quantified Differentiation


In Vitro and In Vivo Investigation of TRβ-Specific Gene Regulation in X-ALD Models

For studies focused on X-linked adrenoleukodystrophy, VK-0214 is the preferred TRβ agonist due to its demonstrated ability to upregulate ABCD2 expression and significantly reduce VLCFA accumulation in preclinical models [1]. Its high selectivity for TRβ over TRα (16-fold) minimizes confounding effects from TRα activation, ensuring that observed outcomes are primarily TRβ-mediated [2]. This is critical when investigating the specific role of TRβ in VLCFA metabolism and assessing potential therapeutic interventions.

Evaluating Lipid-Modifying Pharmacodynamics in Preclinical Hyperlipidemia Studies

Researchers studying hyperlipidemia can utilize VK-0214 as a tool compound with a well-defined human pharmacodynamic profile. The compound's predictable oral bioavailability and the quantifiable, dose-dependent reductions in LDL-C, triglycerides, and ApoB observed in a Phase 1 human study provide a valuable benchmark for translating preclinical findings [1]. This allows for more accurate comparisons with other lipid-lowering agents and better prediction of potential clinical effects.

Comparative Pharmacology Studies of Selective TRβ Agonists

Given its high binding affinity (TRβ Ki = 2.2 nM) and established selectivity profile, VK-0214 serves as an excellent reference compound in comparative studies with other TRβ agonists, such as GC-1, KB-141, or MB-07811 [2][3]. Its well-characterized in vitro potency and in vivo efficacy in specific disease models provide a robust baseline for evaluating new chemical entities or understanding structure-activity relationships within this class of molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VK-0214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.